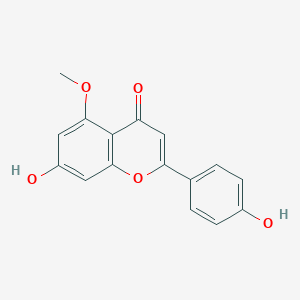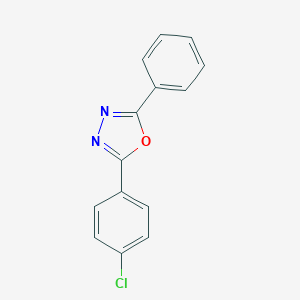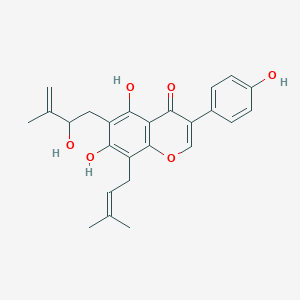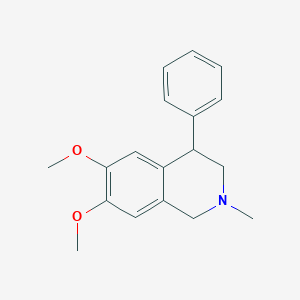![molecular formula C8H14O3S B157533 Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) CAS No. 138331-46-1](/img/structure/B157533.png)
Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) is a chemical compound that belongs to the class of cyclopentane derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical properties and biological activities.
Mecanismo De Acción
The mechanism of action of Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of certain enzymes or the modulation of cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. The compound has also been shown to have a low toxicity profile in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) in laboratory experiments is its unique chemical structure, which allows for the study of its potential biological activities. However, the compound has limited solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI). One direction is the further investigation of its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is the study of its potential use as an antiviral agent. Additionally, the compound may be studied for its potential use in the development of novel drugs for the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) can be achieved through several methods. One of the most common methods is the reaction of cyclopentanone with thiourea in the presence of a strong acid catalyst. The resulting product is then oxidized to form the desired compound. Other methods include the reaction of cyclopentanone with thioacetamide or the reaction of cyclopentanone with elemental sulfur and hydrogen peroxide.
Aplicaciones Científicas De Investigación
Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Número CAS |
138331-46-1 |
|---|---|
Nombre del producto |
Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI) |
Fórmula molecular |
C8H14O3S |
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
(4R,4aR,7aS)-1,1-dioxo-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]thiopyran-4-ol |
InChI |
InChI=1S/C8H14O3S/c9-7-4-5-12(10,11)8-3-1-2-6(7)8/h6-9H,1-5H2/t6-,7-,8+/m1/s1 |
Clave InChI |
QHLQGECPJDNMAJ-PRJMDXOYSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](CCS(=O)(=O)[C@H]2C1)O |
SMILES |
C1CC2C(CCS(=O)(=O)C2C1)O |
SMILES canónico |
C1CC2C(CCS(=O)(=O)C2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)


![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)




